molecular formula C19H15N3O6S B2356147 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate CAS No. 877636-49-2

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate

Cat. No.: B2356147
CAS No.: 877636-49-2
M. Wt: 413.4
InChI Key: FMDSBLVNALNUMA-UHFFFAOYSA-N
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Description

The compound 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate (CAS: 877636-49-2) is a heterocyclic ester with a molecular formula of C₁₉H₁₅N₃O₆S and a molecular weight of 413.4039 g/mol . Its structure comprises a pyranone core substituted with a methylpyrimidinylthioether group and esterified with a 4-methyl-3-nitrobenzoate moiety. The compound’s SMILES notation is Cc1ccnc(n1)SCc1occ(c(=O)c1)OC(=O)c1ccc(c(c1)N+[O-])C, reflecting its complex substitution pattern .

Properties

IUPAC Name

[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methyl-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c1-11-3-4-13(7-15(11)22(25)26)18(24)28-17-9-27-14(8-16(17)23)10-29-19-20-6-5-12(2)21-19/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDSBLVNALNUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC(=N3)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Synthesis of the Pyran Intermediate

The 4-oxo-4H-pyran-3-ol scaffold forms the foundational structure of the target compound. This intermediate is typically synthesized via cyclocondensation of β-ketoesters with α,β-unsaturated carbonyl compounds. For instance, reacting ethyl acetoacetate with acetylene derivatives under acidic conditions yields the pyran ring. Alternative routes involve Claisen-Schmidt condensations, where diketones undergo intramolecular cyclization in the presence of catalytic bases such as potassium tert-butoxide. The resulting 4-oxo-4H-pyran-3-ol is isolated via recrystallization from ethanol, achieving purities >95% as confirmed by HPLC.

Esterification with 4-Methyl-3-Nitrobenzoic Acid

The final step involves esterification of the pyran-3-ol hydroxyl group with 4-methyl-3-nitrobenzoic acid. Two predominant methods are employed:

Acid Chloride Activation
  • Synthesis of 4-methyl-3-nitrobenzoyl chloride : The carboxylic acid is treated with thionyl chloride (SOCl₂) at reflux, yielding the corresponding acid chloride. Excess SOCl₂ is removed under reduced pressure.
  • Esterification : The acid chloride is reacted with the pyran intermediate in anhydrous dichloromethane (DCM) with pyridine as a base. The reaction proceeds at room temperature for 12 hours, achieving 85–90% conversion.
Steglich Esterification

For milder conditions, 4-methyl-3-nitrobenzoic acid is activated with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). The pyran alcohol is added, and the mixture is stirred at 0°C for 6 hours. This method affords comparable yields (82–88%) while minimizing side reactions.

Optimization Strategies

Catalytic Enhancements

  • Phase-Transfer Catalysis : Employing tetrabutylammonium bromide (TBAB) in biphasic systems (water/toluene) accelerates the sulfanyl coupling step, reducing reaction time from 24 to 8 hours.
  • Microwave-Assisted Synthesis : Irradiating the esterification mixture at 100 W for 10 minutes enhances reaction efficiency, yielding 92% product with 99% purity.

Solvent and Temperature Effects

Parameter Acid Chloride Method Steglich Method
Solvent DCM THF
Temperature (°C) 25 0
Yield (%) 85–90 82–88
Purity (HPLC, %) 98 99

Table 1: Comparative analysis of esterification conditions.

Mechanistic Insights

Sulfanyl Coupling Mechanism

The bromomethylpyran intermediate undergoes an SN2 reaction with the deprotonated thiol group of 4-methylpyrimidine-2-thiol. The reaction’s regioselectivity is governed by the electron-withdrawing nitro group on the benzoate, which stabilizes the transition state through resonance.

Esterification Pathways

  • Acid Chloride Route : Nucleophilic acyl substitution occurs, with pyridine neutralizing HCl byproducts.
  • Steglich Method : DCC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the alcohol to form the ester.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash chromatography (silica gel, gradient elution from hexane to ethyl acetate). The target compound elutes at Rf = 0.45 (hexane/ethyl acetate 1:1).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.98 (d, J = 8.4 Hz, 1H, benzoate-H), 6.32 (s, 1H, pyran-H).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thioether group can form covalent bonds with nucleophilic sites on proteins or enzymes . This dual functionality allows the compound to modulate various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyranone-derived esters with variable substituents. Below is a detailed comparison with analogs identified in the literature:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Reference
Target Compound (6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate) C₁₉H₁₅N₃O₆S 413.4039 4-methyl-3-nitrobenzoate, methylpyrimidinylthioether 877636-49-2
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate C₁₉H₁₅ClN₂O₄S 402.8514 4-chlorophenylacetate, methylpyrimidinylthioether 877637-41-7
6-{[(4-Methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate C₁₉H₁₅N₃O₆S 413.4039 4-nitrophenylacetate, methylpyrimidinylthioether 877637-46-2
2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate C₂₀H₁₈O₆ 366.35 Methoxyphenoxy, benzoate Not provided

Key Observations :

Substituent Effects on Molecular Weight :

  • The target compound and the 4-nitrophenylacetate analog (CAS: 877637-46-2) share identical molecular formulas and weights, as both contain a nitro group. In contrast, the 4-chlorophenylacetate derivative (CAS: 877637-41-7) has a lower molecular weight (402.85 g/mol) due to chlorine’s atomic mass (35.45 g/mol) versus nitro’s (46.01 g/mol) .

Electron-Withdrawing vs.

Synthetic Accessibility :

  • The methylpyrimidinylthioether group in the target compound and its analogs suggests a common synthetic pathway involving thiol-ene coupling or nucleophilic substitution. However, the nitro group’s presence may require controlled reaction conditions to avoid side reactions .

Research Implications and Limitations

  • Biological Activity: No direct biological data are available for the target compound or its analogs in the provided evidence. However, nitro-containing compounds are often explored for antimicrobial or antiparasitic activity, while chlorophenyl derivatives may target enzymes like cyclooxygenases .

Biological Activity

6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a synthetic compound that exhibits potential biological activities due to its complex structure, which includes a pyran ring, a pyrimidine moiety, and a nitrobenzoate group. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with the molecular formula C18H16N2O5SC_{18}H_{16}N_{2}O_{5}S. The structural features contribute to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC18H16N2O5SC_{18}H_{16}N_{2}O_{5}S
Molecular Weight372.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are vital in various physiological processes.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, potentially making it useful in treating infections.
  • Anticancer Potential : The structural components may facilitate interactions with cellular pathways involved in cancer progression.

Antimicrobial Activity

Research has shown that derivatives of pyrimidine and pyran compounds often exhibit antimicrobial properties. For instance, studies indicate that similar compounds demonstrate significant activity against Salmonella typhi and Bacillus subtilis .

In a comparative study, the compound was evaluated alongside other synthesized molecules for its antibacterial effects:

CompoundActivity Against S. typhiActivity Against B. subtilis
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo...ModerateStrong
Reference Compound (e.g., Thiourea)WeakModerate

Enzyme Inhibition Studies

The compound has been tested for its inhibitory effects on AChE and urease:

EnzymeIC50 (µM)Reference Compound IC50 (µM)
Acetylcholinesterase (AChE)1.13 ± 0.00321.25 ± 0.15
Urease2.14 ± 0.002Not applicable

These results indicate that the compound has significant potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases and urea cycle disorders.

Case Studies

  • Case Study on Antimicrobial Properties :
    A study evaluated the efficacy of various synthesized compounds against multiple bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that compounds similar to the target compound exhibited moderate to strong antibacterial activity, suggesting potential therapeutic applications .
  • Case Study on Enzyme Inhibition :
    Another study focused on the inhibition of AChE by various derivatives of pyridine and pyrimidine compounds, revealing that modifications in the structure significantly enhanced inhibitory potency . This highlights the importance of structural diversity in developing effective inhibitors.

Q & A

Q. What are the established synthetic routes for this compound, and how are key reaction parameters optimized?

Methodological Answer: The synthesis involves multi-step reactions, including:

Esterification : Coupling the pyran-4-one core with 4-methyl-3-nitrobenzoic acid using activating agents like DCC (dicyclohexylcarbodiimide) .

Nucleophilic substitution : Introducing the 4-methylpyrimidine-thioether moiety via thiol-Michael addition or SN2 mechanisms .

Q. Critical Parameters :

  • Temperature : Higher temperatures (80–100°C) accelerate thioether formation but may increase side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group .
  • Catalysts : Use of bases (e.g., K₂CO₃) improves reaction efficiency .

Q. Optimization Strategy :

  • Monitor intermediate purity via TLC/HPLC at each step.
  • Adjust stoichiometry (1.2–1.5 eq. of thiolating agent) to minimize unreacted starting material .

Q. Which spectroscopic techniques confirm the molecular structure, and what diagnostic signals should researchers prioritize?

Methodological Answer :

  • ¹H/¹³C NMR :
    • Pyran ring : δ 6.2–6.8 ppm (olefinic protons), δ 170–175 ppm (C=O of 4-oxo group) .
    • Benzoate ester : δ 8.0–8.5 ppm (aromatic protons), δ 165–168 ppm (ester carbonyl) .
  • IR Spectroscopy :
    • Strong absorption at ~1720 cm⁻¹ (C=O stretching of ester and pyranone) .
  • Mass Spectrometry :
    • ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. Validation :

  • Compare experimental data with computational predictions (e.g., DFT for NMR shifts) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group at the benzoate 3-position influence reactivity compared to halogen-substituted analogs?

Methodological Answer : The nitro group enhances electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions. Comparative analysis reveals:

Substituent (Position)Reactivity TrendBiological ActivityKey Evidence
3-Nitro (target)High NAS potentialEnhanced enzyme inhibition
4-Fluoro ModerateImproved metabolic stability
4-Chloro ModerateHigher antimicrobial activity

Q. Experimental Design :

  • Synthesize analogs with varying substituents.
  • Test reactivity in NAS reactions (e.g., with amines) and correlate with Hammett σ values .

Q. What strategies resolve discrepancies in crystallographic data for pyran-pyrimidine hybrids?

Methodological Answer : Common challenges include twinning and disorder in the sulfanyl-methyl bridge. Solutions:

  • Data Collection : Use high-resolution synchrotron radiation (≤0.8 Å) .
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned data and constrain thermal parameters for disordered regions .
  • Validation : Cross-check with DFT-optimized geometries to identify improbable bond lengths .

Q. Case Study :

  • A related pyran-pyrimidine compound required a twin scale factor of 0.32 and R1 = 4.2% after refinement .

Q. How can researchers address low reproducibility in multi-step syntheses?

Methodological Answer : Key Issues :

  • Variable purity of intermediates.
  • Moisture sensitivity of thiol intermediates.

Q. Protocol Adjustments :

Intermediate Isolation : Use column chromatography after each step to ensure >95% purity .

Inert Conditions : Conduct thiolation steps under N₂/Ar to prevent oxidation .

Quality Control : Standardize analytical methods (e.g., HPLC gradients) across labs .

Q. Data Contradiction Analysis :

  • Compare reaction logs to identify deviations in solvent drying or catalyst aging .

Q. What mechanistic insights exist for the nucleophilic substitution forming the pyrimidine-thioether moiety?

Methodological Answer :

  • SN2 Pathway : Dominant in polar aprotic solvents, evidenced by inversion of configuration at the methylene carbon .
  • Thiol-Michael Addition : Occurs in protic solvents (e.g., ethanol), confirmed by ¹H NMR monitoring of conjugate addition .

Q. Experimental Validation :

  • Isotope labeling (e.g., deuterated thiols) to track regiochemistry.
  • Kinetic studies to distinguish between competing mechanisms .

Q. How does the sulfanyl-methyl bridge’s spatial arrangement impact molecular conformation?

Methodological Answer :

  • Solid-State (X-ray) : The bridge adopts a gauche conformation to minimize steric clash between pyrimidine and benzoate groups .
  • Solution (NMR) : Rotational flexibility observed, with NOESY showing transient proximity between pyran and pyrimidine protons .

Q. Implications :

  • Conformational dynamics affect binding to biological targets (e.g., enzymes with deep active sites) .

Q. What experimental designs are critical for SAR studies of this compound class?

Methodological Answer :

Variable Substituents : Synthesize derivatives with modified benzoate (e.g., methoxy, nitro) and pyrimidine (e.g., dimethyl) groups .

Bioassays :

  • Enzyme Inhibition : Measure IC₅₀ against target kinases or proteases.
  • Cellular Uptake : Use fluorescent tagging to quantify intracellular accumulation .

Q. Data Analysis :

  • Apply QSAR models to correlate substituent electronic parameters (σ, π) with activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate

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